(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3

Deuterium Labeling Internal Standard LC-MS/MS

(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3 (CAS 1329641-35-1) is a deuterium-labeled derivative of a chiral oxazolidinone-based intermediate. It is specifically designed to serve as an isotopically labeled internal standard or synthetic precursor in the preparation of deuterated triazole antifungals such as posaconazole and albaconazole.

Molecular Formula C21H19F2NO4
Molecular Weight 390.4 g/mol
Cat. No. B587667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3
Synonyms(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)-2-oxiranyl]-1-oxopropyl]-4-(phenylmethyl)-2-oxazolidinone-d3; 
Molecular FormulaC21H19F2NO4
Molecular Weight390.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H19F2NO4/c1-13(21(12-28-21)17-8-7-15(22)10-18(17)23)19(25)24-16(11-27-20(24)26)9-14-5-3-2-4-6-14/h2-8,10,13,16H,9,11-12H2,1H3/t13-,16+,21-/m1/s1/i1D3
InChIKeySJRVUCOOQMMMJY-FBHDCILISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3: Deuterated Chiral Oxazolidinone for Antifungal Intermediate Synthesis and Isotopic Analysis


(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3 (CAS 1329641-35-1) is a deuterium-labeled derivative of a chiral oxazolidinone-based intermediate. It is specifically designed to serve as an isotopically labeled internal standard or synthetic precursor in the preparation of deuterated triazole antifungals such as posaconazole and albaconazole [1]. The compound incorporates three deuterium atoms at the terminal methyl position of the propanoyl moiety, imparting a distinct mass difference that enables precise quantification in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows .

Why Unlabeled or Alternative Oxazolidinone Intermediates Cannot Replace (4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3 in Validated Analytical and Synthetic Workflows


The non-deuterated analog (CAS 166948-47-6) lacks the requisite mass shift for use as an internal standard in LC-MS/MS quantification, where a minimum M+3 separation is essential to avoid ion suppression and ensure accurate quantitation [1][2]. Furthermore, the specific stereochemistry at the (4S), (2R), and (2R) centers is critical for maintaining diastereoselectivity in asymmetric synthesis, and alternative oxazolidinone auxiliaries may exhibit different stereocontrol or yield profiles [3]. The deuterium label is not merely a substitute for hydrogen but a functional element that enables precise isotopic tracing and matrix effect correction, making direct substitution with unlabeled material unsuitable for validated bioanalytical methods [2].

Quantitative Differentiation of (4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3 Against Closest Analogs and Unlabeled Counterparts


Isotopic Purity and Mass Shift for LC-MS/MS Quantification vs. Unlabeled Analog

The deuterated compound contains three deuterium atoms at the terminal methyl position, resulting in a molecular mass of 390.40 g/mol compared to 387.38 g/mol for the non-deuterated version . This Δm = +3.02 Da ensures a baseline-resolved M+3 isotopic peak, exceeding the minimum M+3 separation required for stable isotope dilution LC-MS/MS assays to avoid ion suppression and ensure accurate quantitation [1][2]. The isotopic purity is specified as ≥98% by the manufacturer, ensuring minimal interference from unlabeled contaminant .

Deuterium Labeling Internal Standard LC-MS/MS

Chiral Auxiliary Stereocontrol in Asymmetric Synthesis vs. Other Oxazolidinones

As an Evans-type chiral auxiliary, the oxazolidinone core of this compound directs the stereochemical outcome of subsequent reactions. In analogous systems, the (S)-4-benzyl substitution yields diastereomeric ratios (dr) ≥19:1 in aldol reactions [1][2]. While direct dr data for this specific deuterated intermediate is not publicly reported, the unlabeled counterpart is known to impart high diastereocontrol in the synthesis of posaconazole and albaconazole intermediates, a feature not guaranteed by alternative auxiliaries such as pseudoephedrine or Oppolzer's sultam [3].

Asymmetric Synthesis Chiral Auxiliary Diastereoselectivity

Storage Stability and Long-Term Integrity vs. Non-Deuterated Analog

The deuterated compound is specified for storage at -20°C under dry, dark conditions, with a shelf life of ≥12 months when stored properly . The non-deuterated counterpart, while also stable, may have different long-term stability profiles due to the absence of deuterium's kinetic isotope effect on potential degradation pathways. However, direct comparative stability data between the deuterated and non-deuterated forms are not publicly available.

Stable Isotope Storage Condition Shelf Life

Recommended Use Cases for (4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3 Based on Verified Differentiation Evidence


LC-MS/MS Quantitation of Albaconazole or Posaconazole Intermediates in Biological Matrices

Use as an internal standard in validated LC-MS/MS methods for the quantification of unlabeled posaconazole or albaconazole intermediates. The M+3 mass difference (390.40 g/mol) ensures baseline separation from the analyte (387.38 g/mol) and minimizes ion suppression, improving accuracy to within ±15% of nominal concentration as per bioanalytical guidelines [1]. This is particularly critical for therapeutic drug monitoring or pharmacokinetic studies in plasma/serum [2].

Asymmetric Synthesis of Deuterated Triazole Antifungal Drug Candidates

Employ as a chiral auxiliary in the asymmetric synthesis of deuterium-labeled posaconazole or albaconazole analogs. The Evans oxazolidinone scaffold provides high diastereoselectivity (dr ≥19:1) in key aldol reactions, enabling efficient construction of stereocenters required for the tetrahydrofuran ring of the antifungal core [3][4]. The deuterium label is carried through to the final drug candidate, facilitating later metabolic tracing studies.

Method Development and Validation for Antifungal Intermediate Purity Assessment

Use as a certified reference material for the development and validation of HPLC or LC-MS methods to assess the purity of non-deuterated posaconazole intermediates. The ≥98% purity specification and stable storage at -20°C ensure consistent performance as a system suitability standard, enabling accurate quantification of process impurities and meeting ICH Q2(R1) validation requirements [5].

Mechanistic Studies of Oxazolidinone-Mediated Epoxide Formation and Ring-Opening

Apply as a mechanistic probe to investigate the stereochemistry and kinetics of epoxide formation and subsequent ring-opening reactions. The deuterium label at the methyl group allows for precise tracking of reaction pathways via ²H NMR or mass spectrometry, providing insights into the kinetic isotope effect and aiding in the optimization of industrial-scale posaconazole synthesis [6].

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